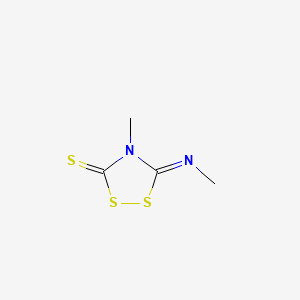

(5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a thiazole ring, a morpholine ring, and a fluorobenzylidene moiety, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions using appropriate morpholine derivatives.

Addition of the Fluorobenzylidene Moiety: The final step involves the condensation of the thiazole intermediate with a fluorobenzaldehyde derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group or the double bond in the fluorobenzylidene moiety, resulting in the formation of alcohols or alkanes.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the morpholine ring or the fluorobenzylidene moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(5E)-2-(2,6-Dimethyl-4-morpholinyl)-5-(4-fluorbenzyliden)-1,3-thiazol-4(5H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, antifungaler und anticancer-Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Krankheiten abzielen.

Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von (5E)-2-(2,6-Dimethyl-4-morpholinyl)-5-(4-fluorbenzyliden)-1,3-thiazol-4(5H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, was zur Modulation ihrer Aktivität führt.

Beteiligte Signalwege: Die genauen Signalwege hängen vom jeweiligen biologischen Kontext ab, können aber die Hemmung der Enzymaktivität, die Störung zellulärer Prozesse oder die Induktion von Apoptose in Krebszellen umfassen.

Ähnliche Verbindungen:

(5E)-2-(2,6-Dimethyl-4-morpholinyl)-5-(4-chlorbenzyliden)-1,3-thiazol-4(5H)-on: Ähnliche Struktur mit einem Chloratom anstelle von Fluor.

(5E)-2-(2,6-Dimethyl-4-morpholinyl)-5-(4-brombenzyliden)-1,3-thiazol-4(5H)-on: Ähnliche Struktur mit einem Bromatom anstelle von Fluor.

(5E)-2-(2,6-Dimethyl-4-morpholinyl)-5-(4-methylbenzyliden)-1,3-thiazol-4(5H)-on: Ähnliche Struktur mit einer Methylgruppe anstelle von Fluor.

Einzigartigkeit: Das Vorhandensein des Fluoratoms in (5E)-2-(2,6-Dimethyl-4-morpholinyl)-5-(4-fluorbenzyliden)-1,3-thiazol-4(5H)-on verleiht ihm einzigartige elektronische und sterische Eigenschaften, die seine Reaktivität, biologische Aktivität und sein allgemeines chemisches Verhalten im Vergleich zu seinen Analoga beeinflussen können.

Wirkmechanismus

The mechanism of action of (5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

(5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one: Similar structure with a chlorine atom instead of fluorine.

(5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one: Similar structure with a bromine atom instead of fluorine.

(5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one: Similar structure with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in (5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one imparts unique electronic and steric properties, which can influence its reactivity, biological activity, and overall chemical behavior compared to its analogs.

Eigenschaften

Molekularformel |

C16H17FN2O2S |

|---|---|

Molekulargewicht |

320.4 g/mol |

IUPAC-Name |

(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one |

InChI |

InChI=1S/C16H17FN2O2S/c1-10-8-19(9-11(2)21-10)16-18-15(20)14(22-16)7-12-3-5-13(17)6-4-12/h3-7,10-11H,8-9H2,1-2H3/b14-7+ |

InChI-Schlüssel |

SNUZYPNRQAUKCE-VGOFMYFVSA-N |

Isomerische SMILES |

CC1CN(CC(O1)C)C2=NC(=O)/C(=C\C3=CC=C(C=C3)F)/S2 |

Kanonische SMILES |

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=C(C=C3)F)S2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012140.png)

![2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12012154.png)

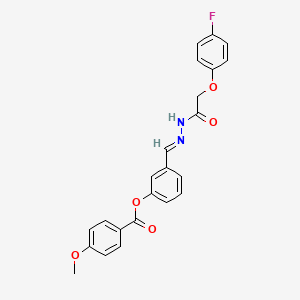

![[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12012169.png)

![3-Ethyl-5,6-dimethyl-2-((2-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12012172.png)